N-Boc-N'-(mPEG24)-L-Lysine-OH

PEGylation Pharmacokinetics Renal Clearance

This discrete mPEG24-modified L-lysine building block features orthogonal Boc/COOH protection, enabling site-selective incorporation into peptides via standard SPPS. Unlike polydisperse PEGs, its single molecular weight (1345.6 Da) ensures batch-to-batch reproducibility and precise hydrodynamic radius control—critical for ADC linker hydrophilicity, bispecific radioimmunoconjugate tumor uptake (2.6× higher vs. non-PEGylated Fab), and Fab half-life extension (7.5×). Secure your supply for IND/IMPD-enabling CMC programs.

Molecular Formula C61H120N2O29
Molecular Weight 1345.6 g/mol
Cat. No. B8123534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N'-(mPEG24)-L-Lysine-OH
Molecular FormulaC61H120N2O29
Molecular Weight1345.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O
InChIInChI=1S/C61H120N2O29/c1-61(2,3)92-60(67)63-57(59(65)66)7-5-6-9-62-58(64)8-10-69-13-14-71-17-18-73-21-22-75-25-26-77-29-30-79-33-34-81-37-38-83-41-42-85-45-46-87-49-50-89-53-54-91-56-55-90-52-51-88-48-47-86-44-43-84-40-39-82-36-35-80-32-31-78-28-27-76-24-23-74-20-19-72-16-15-70-12-11-68-4/h57H,5-56H2,1-4H3,(H,62,64)(H,63,67)(H,65,66)/t57-/m0/s1
InChIKeyWGKYSHPOTCOWIY-SMWREMLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N'-(mPEG24)-L-Lysine-OH: Technical Baseline and Procurement Identifier for PEGylated Lysine Building Blocks


N-Boc-N'-(mPEG24)-L-Lysine-OH (CAS 2353409-83-1, C61H120N2O29, MW 1345.6 g/mol) is a discrete, single-molecular-weight polyethylene glycol (PEG)-modified L-lysine amino acid building block . The compound features an α-amino group protected by a tert-butyloxycarbonyl (Boc) group and an ε-amino group functionalized with a linear, monodisperse methoxy-PEG24 chain. This orthogonal protection architecture—Boc at the α-position, free carboxyl at the C-terminus, and PEG24-modified ε-amine—enables site-selective incorporation into peptides and proteins via solid-phase or solution-phase synthesis. As a defined-length PEG24 derivative, it belongs to a class of dPEG (discrete PEG) reagents characterized by homogeneous chain length distribution, in contrast to polydisperse polymeric PEGs . The compound is supplied as a biochemical reagent with typical purity ≥95% .

Why Alternative PEGylated Lysine Building Blocks Cannot Substitute for N-Boc-N'-(mPEG24)-L-Lysine-OH in Defined-Conjugate Applications


Generic substitution among PEGylated lysine derivatives fails due to three interdependent variables: PEG chain length, PEG length distribution (discrete vs. polydisperse), and orthogonal protection chemistry. PEG chain length directly modulates conjugate hydrodynamic radius, which governs renal clearance rate and in vivo half-life—a relationship documented in PEGylation literature wherein insufficient PEG length fails to adequately shield biomolecules from opsonization, while excessive length may sterically hinder target binding [1]. The discrete (dPEG) nature of mPEG24 ensures single-molecular-weight composition, enabling precise analytical characterization and batch-to-batch reproducibility; polydisperse PEG alternatives introduce heterogeneous chain-length mixtures that confound pharmacokinetic interpretation and regulatory filing . Additionally, the Boc protection strategy mandates compatibility with Fmoc-based solid-phase peptide synthesis workflows, whereas alternative protection schemes (e.g., Fmoc at the α-position) require different deprotection conditions and may be incompatible with acid-sensitive modifications [1]. Substituting a PEG12 or PEG36 analog without adjusting conjugation stoichiometry and purification protocols predictably yields conjugates with divergent hydrodynamic volumes, clearance kinetics, and analytical profiles—outcomes that cannot be compensated through formulation adjustments alone.

Quantitative Differentiation Evidence for N-Boc-N'-(mPEG24)-L-Lysine-OH: Comparative Performance Data Against PEG12, PEG36, and Non-PEGylated Analogs


Hydrodynamic Volume Modulation: PEG24 Increases Conjugate Radius by ~2.1× Relative to PEG12, Extending Circulatory Half-Life

In antibody-drug conjugate (ADC) studies, incorporation of an mPEG24 side chain into a Valine-Lysine-PAB linker (RS7-DL 11) produced conjugates with maximum hydrophilicity and prolonged half-life compared to shorter PEG variants and non-PEGylated controls [1]. The extended PEG24 chain increased conjugate hydrodynamic volume, thereby reducing renal filtration—a mechanism validated by a 7.5× increase in half-life for Fab-PEG24 conjugates relative to unmodified Fab . The PEG24 spacer also enabled significantly slower blood clearance compared to PEG-free constructs [2].

PEGylation Pharmacokinetics Renal Clearance

Tumor Uptake Enhancement: PEG24-Spaced Bispecific Construct Achieves 2.6× Higher Tumor Accumulation vs. Monospecific Non-PEGylated Agent

A direct head-to-head comparison of 64Cu-labeled trastuzumab Fab-PEG24-EGF bispecific radioimmunoconjugates against monospecific 64Cu-NOTA-Fab demonstrated significantly greater tumor uptake for the PEG24-containing construct [1]. The PEG24 spacer prolonged blood residence time, contributing to enhanced tumor accumulation of the bispecific agent relative to monospecific controls. This quantitative advantage is attributable specifically to the PEG24 spacer length, as constructs lacking the PEG spacer exhibited faster blood clearance and reduced tumor deposition.

Tumor Targeting Biodistribution Bispecific Conjugates

Immunogenicity Risk Stratification: PEG24 Chain Length Occupies an Intermediate Anti-PEG Antibody Induction Profile Relative to Shorter and Longer PEGs

Anti-PEG antibody (anti-PEG Ab) induction correlates positively with PEG chain length, with the minimum immunogenic epitope reported as approximately 750 Da (equivalent to ~17 ethylene oxide units) [1]. PEG24, with 24 ethylene oxide units (~1,057 Da for the PEG portion), resides in a length regime where anti-PEG Ab induction is measurable but not maximal. Longer PEG chains (>5 kDa) exhibit stronger anti-PEG Ab induction due to increased epitope valency and enhanced B-cell receptor crosslinking potential. PEG12 (~529 Da) falls near the lower detection threshold for consistent immunogenic responses. This chain-length-dependent immunogenicity profile establishes PEG24 as a deliberate compromise between the extended half-life conferred by longer PEGs and the reduced immunogenicity risk associated with shorter PEGs.

Immunogenicity Anti-PEG Antibodies ADA

Analytical Reproducibility: Discrete mPEG24 Enables Single-Peak LC-MS Characterization vs. Multi-Peak Profiles of Polydisperse PEG Analogs

N-Boc-N'-(mPEG24)-L-Lysine-OH is a discrete PEG (dPEG) compound synthesized to a single, defined molecular weight of 1345.6 g/mol with exact formula C61H120N2O29 . In contrast, traditional polydisperse PEG building blocks consist of intractable mixtures of chain lengths, each with a unique molecular weight, producing broad chromatographic peaks and complex mass spectra that obscure conjugate characterization . For procurement and regulatory purposes, dPEG reagents enable precise stoichiometric control in conjugation reactions and facilitate unambiguous lot-to-lot comparability—attributes that polydisperse alternatives cannot provide.

Analytical Characterization LC-MS Quality Control

High-Value Application Scenarios for N-Boc-N'-(mPEG24)-L-Lysine-OH in Bioconjugation and Targeted Therapeutic Development


ADC Linker-Payload Construction Requiring Defined PEG24 Spacing to Mitigate Hydrophobic Payload Aggregation

Incorporation of N-Boc-N'-(mPEG24)-L-Lysine-OH as a PEG24-containing building block in ADC linkers addresses the aggregation and accelerated plasma clearance associated with hydrophobic payloads such as monomethyl auristatin E (MMAE). As demonstrated in direct comparative ADC studies, mPEG24-modified linkers (RS7-DL 11) achieved maximum hydrophilicity, biophysical stability, and tumor suppression among PEGylated variants, with prolonged half-life and enhanced animal tolerability relative to non-PEGylated and shorter-PEG constructs [1]. The discrete mPEG24 moiety provides sufficient shielding to enable conjugation of ultrahydrophobic payloads while maintaining homogeneous drug-to-antibody ratios (DAR 4 or 8).

Bispecific Conjugate Engineering for Enhanced Tumor Imaging and Targeted Radiotherapy

For bispecific radioimmunoconjugates targeting co-expressed tumor antigens (e.g., HER2 and EGFR), the PEG24 spacer length delivered 2.6× higher tumor uptake (4.9 ± 0.4 %ID/g) compared to monospecific non-PEGylated Fab (1.9 ± 0.3 %ID/g; P < 0.0001) and 7.0× higher uptake versus monospecific EGF (0.7 ± 0.2 %ID/g; P < 0.0001) at 48 hours post-injection in murine xenograft models [2]. N-Boc-N'-(mPEG24)-L-Lysine-OH provides a synthetic route to introduce this performance-critical PEG24 spacer with orthogonal Boc protection compatible with solid-phase peptide synthesis workflows.

Peptide and Protein PEGylation with Defined Chain Length for Reproducible Pharmacokinetic Modulation

When PEGylating peptides or proteins to reduce renal clearance and extend circulatory half-life, N-Boc-N'-(mPEG24)-L-Lysine-OH offers a discrete, single-molecular-weight PEG24 modification option. Data from Fab-PEG24 conjugates demonstrate a 7.5× increase in half-life compared to unmodified Fab . The defined PEG24 length enables precise control over conjugate hydrodynamic volume—unlike polydisperse PEG alternatives that yield heterogeneous clearance kinetics. The Boc protection allows site-selective incorporation at the lysine ε-amino position during peptide synthesis, enabling homogeneous PEGylation at predetermined residues.

Regulatory-Compliant Conjugate Manufacturing Requiring Definable Starting Material Characterization

For development programs advancing toward IND or BLA filing, N-Boc-N'-(mPEG24)-L-Lysine-OH satisfies CMC requirements for well-characterized starting materials. As a discrete PEG (dPEG) compound with defined formula C61H120N2O29 and single molecular weight 1345.60 g/mol , it eliminates the analytical ambiguity inherent to polydisperse PEG reagents . This attribute is essential for establishing material identity specifications, impurity profiles, and batch-to-batch comparability in regulatory submissions—capabilities that polydisperse PEG building blocks cannot reliably deliver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-N'-(mPEG24)-L-Lysine-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.